molecular formula C16H17N3O3 B5515790 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

Cat. No. B5515790
M. Wt: 299.32 g/mol
InChI Key: UZCXPSXBULOEKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-Methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide often involves one-pot reactions or domino reactions, utilizing reagents like alkyl or aryl isocyanides and aldehydes in the presence of acetoacetanilide in solvents like toluene, without any prior activation or modification (Ziyaadini et al., 2011). Ultrasound irradiation has also been employed in the synthesis of similar compounds, providing an environmentally friendly and efficient synthesis approach (Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(2-Methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is often elucidated through techniques like single crystal X-ray diffraction, FTIR, NMR, and computational studies (Chan et al., 2013). These studies reveal details like the crystalline system, space group, molecular geometry, and intramolecular hydrogen bonding.

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, forming complexes with metals, and showing properties like cytotoxicity and antioxidant activity. Some derivatives have been shown to exhibit antimicrobial activities against various bacteria and fungi (Sonawane, 2018).

Scientific Research Applications

Polymorphism and Crystal Structure Analysis

Research on related compounds, such as 2-[[4-(4-Fluorophenoxy)phenyl]-methylene]-hydrazinecarboxamide, a semicarbazone family member with potential anticonvulsant therapeutic uses, has revealed the existence of polymorphic forms. These forms, identified as A and B, have been characterized through physical characterization and crystal structure analysis using powder X-ray diffraction data and single crystal X-ray diffraction data. Understanding the crystal structures aids in establishing structure-property relationships, highlighting the importance of ab initio structure solution from powder X-ray diffraction data in pharmaceuticals (Cheung et al., 2003).

Synthesis and Characterization Techniques

The synthesis and characterization of novel compounds, including those structurally related to 2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, are critical for expanding applications in pharmaceutical and chemical industries. A study on the one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights innovative approaches to compound synthesis without prior activation or modification. This research demonstrates the capabilities and versatility of modern synthetic chemistry techniques (Ziyaadini et al., 2011).

Inhibitor Design and Evaluation

The design and evaluation of novel inhibitors, such as 2-benzoylhydrazine-1-carboxamides for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscore the significance of these compounds in clinical applications. Research into these inhibitors showcases their potential utility in treating diseases by inhibiting enzymes critical to disease progression. Such studies not only contribute to the understanding of enzyme inhibition mechanisms but also to the development of therapeutic agents (Houngbedji et al., 2023).

Computational and Experimental Studies

Investigations into the structure and properties of related compounds, such as 2-[(E)-hydrazinylidenemethyl]-6-methoxy-4-[(E)-phenyldiazenyl]phenol, through computational and experimental studies, offer insights into their chemical behavior and potential applications. These studies involve crystal structure analysis, optimization, and spectral studies, providing a comprehensive understanding of the compound's characteristics and reactions (Sayın et al., 2016).

Environmental and Biological Applications

The development of fluorescent probes for detecting hydrazine in biological and water samples, using compounds with similar structures, highlights the environmental and biological significance of this chemical class. Such research is essential for monitoring and mitigating the impact of hazardous substances on health and the environment (Zhu et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, using appropriate safety measures.

properties

IUPAC Name

1-[[2-(2-methylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-7-5-6-10-14(12)22-11-15(20)18-19-16(21)17-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXPSXBULOEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

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